(S)-1-(Pyridin-2-yl)but-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145165-95-3 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.209 |
IUPAC Name |
(1S)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m0/s1 |
InChI Key |
WCAXYTBAXWHRCK-QMMMGPOBSA-N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of S 1 Pyridin 2 Yl but 3 En 1 Amine
Amine Group Reactivity and Derivatization
The primary amine group is a versatile nucleophilic center, readily participating in a wide array of chemical transformations. These reactions are fundamental for creating derivatives with modified properties and for constructing more complex molecular architectures.
Common derivatization reactions involving the amine group include acylation, sulfonylation, and alkylation. Acylation with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base, yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These transformations are generally expected to proceed without disturbing the chiral integrity of the stereocenter.
Table 1: Predicted Derivatization Reactions of the Amine Group
| Reagent | Product Type | General Conditions |
| Acyl chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., triethylamine) |
| Sulfonyl chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |
| Alkyl halide (R-X) | Secondary/Tertiary Amine | Polar solvent, may require heat |
| Aldehyde/Ketone | Imine (Schiff base) | Acid or base catalysis, often with removal of water |
These derivatization strategies are crucial for modulating the biological activity of amine-containing compounds and for introducing handles for further functionalization.
Pyridine (B92270) Ring Functionalization and Transformations
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-poor nature and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions. However, a more common approach for functionalizing the pyridine ring is through metal-catalyzed cross-coupling reactions. rsc.org For these to be successful, the pyridine ring usually needs to be pre-functionalized, for instance, with a halogen atom.
The nitrogen atom of the pyridine ring can be readily N-alkylated or N-oxidized. N-oxidation can facilitate subsequent reactions on the ring by altering its electronic properties.
Table 2: Potential Functionalization of the Pyridine Ring
| Reaction Type | Reagent/Catalyst | Position of Functionalization |
| Electrophilic Aromatic Substitution | Strong acid, high temperature | C-3, C-5 |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine Nitrogen |
| Halogenation | Halogenating agent | Various positions depending on conditions |
The presence of the chiral side chain may influence the regioselectivity of these reactions, although specific studies on this compound are lacking.
Olefinic Moiety Reactions (e.g., Rearrangements, Cycloadditions)
The but-3-enyl group, also known as a homoallylic group, possesses a terminal double bond that can participate in a variety of addition and rearrangement reactions.
The double bond can undergo typical electrophilic additions with reagents like halogens, hydrogen halides, and water (under acidic conditions). These reactions would likely proceed according to Markovnikov's rule. Furthermore, the olefin is susceptible to hydrogenation, which would saturate the butenyl chain to a butyl group.
Rearrangement reactions, such as the Claisen rearrangement, are a possibility if the amine is first converted into an appropriate enamine or enol ether derivative. numberanalytics.com These sigmatropic rearrangements are powerful tools for forming new carbon-carbon bonds. numberanalytics.comwikipedia.org
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are conceivable if the olefin were to react with a suitable diene. libretexts.org However, simple alkenes are often poor dienophiles unless activated by electron-withdrawing groups. libretexts.org 1,3-Dipolar cycloadditions are another class of reactions that could involve the olefinic moiety. youtube.com
Table 3: Predicted Reactions of the Olefinic Moiety
| Reaction Type | Reagent/Catalyst | Product Type |
| Hydrogenation | H₂, Pd/C | Saturated alkyl chain |
| Halogenation | X₂ (e.g., Br₂) | Dihaloalkane |
| Hydrohalogenation | HX (e.g., HBr) | Haloalkane |
| acs.orgacs.org-Sigmatropic Rearrangement | Heat (after derivatization) | Rearranged product |
Applications in Asymmetric Catalysis and Advanced Organic Synthesis
Chiral Ligand in Transition Metal Catalysis
The bidentate N,N-coordination motif offered by the pyridine (B92270) and amine functionalities of (S)-1-(Pyridin-2-yl)but-3-en-1-amine is a privileged scaffold for the construction of chiral metal complexes. Such ligands are instrumental in inducing enantioselectivity in a wide array of transition metal-catalyzed reactions.
Chiral primary amines containing an arene moiety have been successfully employed as dual aminocatalysts and ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) of α-branched β-ketocarbonyls. nih.govresearchgate.net This synergistic catalysis approach has demonstrated high efficiency, excellent regio-, stereo-, and enantioselectivity. nih.gov The arene-containing chiral primary amine not only enhances the reaction rate but can also reverse the chiral induction compared to its sterically bulky derivatives. researchgate.net
In the context of the Tsuji-Trost reaction, a cornerstone of palladium catalysis, chiral pyridine-containing ligands are pivotal for achieving high enantioselectivity. wikipedia.org The stereochemical outcome is generally dictated by the nucleophilic attack on the π-allyl palladium intermediate, with the chiral ligand controlling the facial selectivity.
Key Research Findings in Palladium-Catalyzed Asymmetric Allylic Alkylation with Analogous Chiral Pyridinyl Ligands:
| Ligand Type | Substrate | Nucleophile | Product Enantiomeric Excess (ee) | Reference |
| Chiral Pyridine Amino Alcohol Derivative | Racemic allylic acetate | Dimethyl malonate | Up to 75% | researchgate.net |
| Axially Chiral Pyridylidene Amine | Allyl acetate | Secondary amines, malonates | Up to >99% | nih.gov |
| Chiral P,N-Ligand | Racemic allylic acetate | Dimethyl malonate | 90% | acs.org |
Chiral bidentate nitrogen ligands are extensively used in copper-catalyzed asymmetric reactions, such as conjugate additions and allylic substitutions. researchgate.net The development of novel chiral ligands is crucial for expanding the scope and efficiency of these transformations. For instance, new chiral N-heterocyclic carbene (NHC) ligands have been successfully applied in the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones, achieving high enantioselectivities. mdpi.com
In the realm of copper-catalyzed allylic substitution, chiral phosphoramidite ligands have been shown to be effective in reactions with Grignard reagents, leading to products with high regio- and enantioselectivities. researchgate.net Photoinduced copper catalysis has also emerged as a powerful tool for enantioconvergent substitutions of racemic alkyl electrophiles by amides, utilizing a combination of ligands to achieve both photocatalysis and enantioselective C-N bond formation. acs.org
Iridium Catalysis: Chiral pyridine-containing ligands have found significant applications in iridium-catalyzed asymmetric reactions. Notably, chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have been used in the highly efficient asymmetric hydrogenation of ketones and β-ketoesters, achieving excellent enantioselectivities. nih.gov Furthermore, iridium complexes with chiral N,N-ligands are employed in the enantioselective C-H borylation of various substrates. nih.goveurekaselect.com
Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have gained prominence due to the lower cost and unique reactivity of nickel compared to palladium. Chiral ligands, including those with pyridine moieties, are crucial for achieving enantioselectivity in these reactions. For example, a nickel/Pybox system is effective for the regio- and enantioselective cross-coupling of racemic secondary allylic chlorides with alkylzinc halides. mdpi.com The development of new chiral N-heterocyclic carbene ligands has enabled mild and highly enantioselective nickel-catalyzed C-H functionalization of pyridones.
The mechanism of transition metal-catalyzed reactions involving chiral pyridinylalkylamine-type ligands is complex and depends on the specific metal and reaction type.
Palladium-Catalyzed Allylic Alkylation: The catalytic cycle typically begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) complex. wikipedia.orgnih.gov The chiral ligand, by coordinating to the palladium center, creates a chiral environment that directs the incoming nucleophile to one of the two enantiotopic termini of the allyl group, leading to the formation of the enantioenriched product. nih.govnih.gov Mechanistic studies on related systems have revealed a distinctive Pd-arene π-coordination mode that is crucial for effective catalysis. nih.govresearchgate.net
Copper-Catalyzed Reactions: In copper-catalyzed conjugate additions, the chiral ligand forms a complex with the copper salt, which then activates the substrate towards nucleophilic attack. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by the chiral ligand. In photoinduced copper catalysis, the mechanism often involves radical intermediates, with the chiral copper complex controlling the enantioselective bond formation step. acs.org
Iridium and Nickel-Catalyzed Reactions: For iridium-catalyzed hydrogenations, the mechanism often involves the formation of a chiral iridium-hydride species that delivers hydrogen to the substrate in an enantioselective manner. In nickel-catalyzed cross-couplings, the mechanism can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The chiral ligand influences the stereochemical outcome at the reductive elimination or other stereochemistry-determining steps. snnu.edu.cnresearchgate.net
Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Chiral amines are frequently used as auxiliaries. This compound, with its primary amine group, is well-suited to be converted into an amide or imine, thereby serving as a chiral auxiliary.
The pyridine ring in the auxiliary can offer secondary coordination to a metal center in metal-mediated reactions, enhancing stereocontrol. For example, in the asymmetric synthesis of ruthenium polypyridyl complexes, chiral bidentate ligands have been used as auxiliaries to control the metal-centered configuration. researchgate.net Pyrimidinone-based chiral auxiliaries have been evaluated in asymmetric aldol (B89426) and alkylation reactions, affording excellent yields and stereoselectivities. nih.gov
Steps for Utilizing a Chiral Auxiliary:
Attachment: The chiral auxiliary is covalently attached to the substrate.
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a diastereoselective reaction.
Cleavage: The chiral auxiliary is removed from the product.
Directing Group for Selective C(sp³)-H Activation and Functionalization
The pyridine moiety is a well-established and powerful directing group in transition metal-catalyzed C-H activation reactions. nih.govdocumentsdelivered.com It coordinates to the metal center, bringing it in close proximity to a specific C-H bond, thereby enabling its selective functionalization. While most examples involve the functionalization of C(sp²)-H bonds, there is growing interest in directing the activation of the more challenging C(sp³)-H bonds.
The nitrogen atom of the pyridine ring in this compound can act as a directing group to facilitate the functionalization of C(sp³)-H bonds within the same molecule or in a substrate to which it is attached. Palladium-catalyzed enantioselective arylation of unactivated β-C(sp³)–H bonds of alkyl carboxamides has been achieved using 8-aminoquinoline auxiliaries, which are structurally related to pyridinyl amines. nih.gov Similarly, iridium-catalyzed C-H alkylation of N-pyridyl amines has been reported. researchgate.net The use of transient directing groups, such as 2-amino pyridine, has also been explored for the Rh-catalyzed activation of aldehydic C-H bonds. nih.gov
Representative Directed C(sp³)-H Functionalization Reactions:
| Metal Catalyst | Directing Group | Substrate Type | Functionalization | Reference |
| Palladium | 8-Aminoquinoline | Alkyl carboxamides | Arylation | nih.gov |
| Iridium | N-Pyridyl | Amines | Alkylation | researchgate.net |
| Palladium | Aminoquinoline | Proline derivatives | Arylation | acs.org |
Organocatalytic Applications
Chiral amines containing a pyridine moiety are well-established as effective organocatalysts in a variety of asymmetric transformations. rsc.orgnih.govnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor or a Brønsted base, while the chiral amine can form transient iminium or enamine intermediates, enabling highly stereocontrolled bond formations. The presence of the pyridyl group can also influence the catalyst's solubility, stability, and electronic properties. researchgate.net
While direct organocatalytic applications of this compound are not extensively documented in dedicated studies, its structural features are analogous to other chiral pyridinyl amines that have demonstrated significant utility. Chiral secondary amines, for instance, are pivotal in promoting asymmetric cascade reactions, facilitating the construction of complex chiral architectures from simple starting materials in a single pot with high stereocontrol. rsc.org The field of asymmetric organocatalysis has seen a surge in the use of such amines for the synthesis of chiral homoallylic amines, which are key intermediates in the synthesis of numerous natural products and alkaloids. nih.govnih.gov
The general reactivity of pyridinyl radicals, generated from pyridinium ions, in coupling with allylic radicals presents another avenue for the application of pyridine-containing compounds in novel C(sp2)-C(sp3) bond-forming reactions. researchgate.netacs.org This type of reactivity, often facilitated by a dithiophosphoric acid catalyst that can act as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor, showcases the diverse catalytic roles that pyridine derivatives can play. acs.org
Table 1: Representative Organocatalytic Reactions Utilizing Chiral Amine Scaffolds
| Reaction Type | Catalyst Type | Substrate Scope | Enantioselectivity (ee) | Diastereoselectivity (dr) |
| Michael Addition | Chiral Diamine | α,β-Unsaturated Aldehydes | Up to 99% | N/A |
| Mannich Reaction | Chiral Proline Derivative | Aldehydes, Imines | Up to 98% | Up to 99:1 |
| Aldol Reaction | Chiral Secondary Amine | Ketones, Aldehydes | Up to 99% | Up to >20:1 |
| Diels-Alder Reaction | Chiral Imidazolidinone | α,β-Unsaturated Aldehydes, Dienes | Up to 99% | Up to >20:1 |
Note: This table presents representative data for classes of reactions where chiral amines, including those with pyridinyl motifs, are commonly employed as organocatalysts. The specific performance of this compound would require experimental validation.
Stereoselective Construction of Complex Molecular Architectures
The stereoselective synthesis of complex molecules heavily relies on the use of chiral building blocks and ligands that can effectively control the stereochemical outcome of chemical reactions. Chiral pyridine-containing ligands have a long and successful history in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. acs.orgdiva-portal.org The pyridine nitrogen and the chiral amine functionality of this compound make it a promising candidate for a bidentate ligand, capable of coordinating to a metal center and creating a chiral environment for catalysis.
The development of novel chiral pyridine units (CPUs) is an active area of research aimed at overcoming the challenges of achieving both high reactivity and stereoselectivity. acs.org Ligands incorporating chiral pyridinyl moieties have been successfully employed in a range of enantioselective transformations, including:
Nickel-catalyzed cross-coupling reactions: Chiral pyridine bis(oxazoline) (pybox) ligands are highly effective in asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzinc reagents. nih.gov
Palladium-catalyzed allylic alkylations: Chiral pyridyl pyrrolidine and pyridyl oxazoline ligands have been used to induce asymmetry in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. diva-portal.org
Copper-catalyzed reactions: Chiral C1-symmetric N-heterocyclic carbene (NHC)-Cu complexes have been utilized for the enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with various aldimines. figshare.com
The homoallylic amine structure of this compound also makes it a valuable chiral intermediate for the synthesis of more complex nitrogen-containing compounds. Homoallylic amines are key precursors in the synthesis of a wide array of alkaloids and natural products featuring 4-, 5-, and 6-membered cyclic amine motifs. nih.govnih.gov The double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or ozonolysis, to introduce new functional groups and stereocenters, while the amine provides a handle for further derivatization.
Table 2: Examples of Asymmetric Reactions Mediated by Chiral Pyridine-Containing Ligands
| Metal | Ligand Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) |
| Nickel | Pyridine Bis(oxazoline) (pybox) | Negishi Cross-Coupling | Secondary Allylic Chloride | Chiral Alkylated Product | High |
| Palladium | Pyridyl Oxazoline | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Chiral Malonate Adduct | Moderate to High |
| Rhodium | Diene Complex | Alkenylation of Imines | N-Tosyl Imine | Chiral Allylic Amine | High |
| Copper | NHC-Complex | Allylation of Imines | Aldimine | Chiral Homoallylic Amine | High |
Note: This table provides examples of the successful application of chiral pyridine-containing ligands in asymmetric catalysis. The performance of this compound as a ligand in these or other reactions would need to be determined experimentally.
Synthesis and Academic Utility of Derivatives and Analogues of S 1 Pyridin 2 Yl but 3 En 1 Amine
Chiral Thiourea (B124793) Derivatives
The synthesis of chiral thioureas from primary amines is a well-established transformation, primarily utilized to create potent hydrogen-bond-donating organocatalysts. nih.gov These catalysts have gained prominence in asymmetric synthesis for their ability to activate electrophiles and control stereochemistry. nih.govchempedia.info
The most common and atom-economical method for preparing thiourea derivatives from (S)-1-(Pyridin-2-yl)but-3-en-1-amine involves its direct reaction with a selected isothiocyanate. nih.gov This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or acetonitrile. The resulting thiourea incorporates the chiral backbone of the parent amine and a substituent from the isothiocyanate, which can be tuned to modulate the catalyst's steric and electronic properties. These thioureas, featuring both a Lewis basic pyridine (B92270) nitrogen and a hydrogen-bond-donating thiourea moiety, are classified as bifunctional catalysts. chempedia.info
Table 1: Synthesis of Representative Chiral Thiourea Derivatives
| Starting Amine | Isothiocyanate Reactant | Resulting Thiourea Derivative |
| This compound | Phenyl isothiocyanate | (S)-1-(3-Phenylthioureido)-1-(pyridin-2-yl)but-3-ene |
| This compound | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | (S)-1-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-1-(pyridin-2-yl)but-3-ene |
| This compound | Naphthyl isothiocyanate | (S)-1-(3-(Naphthalen-1-yl)thioureido)-1-(pyridin-2-yl)but-3-ene |
| This compound | tert-Butyl isothiocyanate | (S)-1-(3-tert-Butylthioureido)-1-(pyridin-2-yl)but-3-ene |
These derivatives are of significant academic interest as catalysts for various stereoselective reactions, such as the aza-Henry reaction, Michael additions, and Friedel-Crafts alkylations. acs.org The combination of the pyridine unit, which can coordinate to metal centers or act as a Brønsted base, and the thiourea group, which activates substrates through hydrogen bonding, allows for precise control over the transition state of the reaction, leading to high levels of enantioselectivity. acs.orgdntb.gov.ua
Pyridyl Urea (B33335) Derivatives
Analogous to thioureas, pyridyl urea derivatives are important compounds in medicinal chemistry and materials science. nih.govrsc.org The urea functional group is a key structural motif in numerous biologically active compounds, acting as a rigid and effective hydrogen bond donor-acceptor unit. nih.gov
The synthesis of pyridyl ureas from this compound can be achieved through several established methods. A common laboratory-scale approach is the reaction of the amine with an appropriate isocyanate. nih.gov Alternatively, safer and more versatile reagents like N,N'-carbonyldiimidazole (CDI) can be used. nih.gov In this two-step, one-pot procedure, the amine first reacts with CDI to form an activated carbamate (B1207046) intermediate, which is then treated with a second amine to yield the unsymmetrical urea. This method avoids the direct handling of potentially hazardous isocyanates.
Table 2: Synthesis of Representative Pyridyl Urea Derivatives
| Starting Amine | Reagent | Resulting Urea Derivative |
| This compound | Phenyl isocyanate | (S)-1-(3-Phenylureido)-1-(pyridin-2-yl)but-3-ene |
| This compound | 4-Chlorophenyl isocyanate | (S)-1-(3-(4-Chlorophenyl)ureido)-1-(pyridin-2-yl)but-3-ene |
| This compound | N,N'-Carbonyldiimidazole, then Aniline | (S)-1-(3-Phenylureido)-1-(pyridin-2-yl)but-3-ene |
| This compound | Triphosgene, then Benzylamine | (S)-1-(3-Benzylureido)-1-(pyridin-2-yl)but-3-ene |
The academic utility of these pyridyl urea derivatives often lies in their ability to form well-defined complexes with metal ions or to act as building blocks for supramolecular assemblies and functional polymers. rsc.orgnih.gov The pyridine nitrogen provides a coordination site, while the urea moiety can participate in extensive hydrogen-bonding networks, directing the assembly of complex structures.
N-Functionalized Analogues (e.g., Amides, Imine Derivatives)
Direct functionalization of the primary amine group in this compound provides access to a wide range of analogues with diverse chemical properties and applications.
Amide Derivatives: Amides are readily synthesized by reacting the parent amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like EDC). This reaction is robust and allows for the introduction of a vast array of functional groups. The resulting N-acyl derivatives are often more stable and crystallographically well-behaved than the parent amine. These derivatives are fundamental intermediates in multi-step syntheses.
Imine Derivatives (Schiff Bases): The condensation of the primary amine with aldehydes or ketones under dehydrating conditions yields the corresponding imine or Schiff base derivatives. This reaction is typically reversible. The resulting C=N double bond can be subsequently reduced to afford secondary amines, providing a route to N-alkylated analogues. Chiral imines derived from the amine are also valuable ligands in asymmetric catalysis.
Table 3: Synthesis of N-Functionalized Analogues
| Functionalization Type | Reagent | Product Class | Representative Product |
| Acylation | Acetyl chloride | Amide | (S)-N-(1-(Pyridin-2-yl)but-3-en-1-yl)acetamide |
| Acylation | Benzoyl chloride | Amide | (S)-N-(1-(Pyridin-2-yl)but-3-en-1-yl)benzamide |
| Imine Formation | Benzaldehyde | Imine | (S,E)-N-Benzylidene-1-(pyridin-2-yl)but-3-en-1-amine |
| Imine Formation | Acetone | Imine | (S,E)-N-Isopropylidene-1-(pyridin-2-yl)but-3-en-1-amine |
The synthetic utility of these N-functionalized analogues is extensive. For instance, N-acyl derivatives can serve as precursors for cyclization reactions. illinois.edu Imine derivatives can participate in cycloaddition reactions or be used to direct metallation at the pyridine ring.
Heterocyclic Fused Systems Derived from Pyridyl Amines
The strategic placement of reactive functional groups in derivatives of this compound allows for their use in the synthesis of complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or multicomponent reactions where the amine or a derivative thereof is a key component.
One potential pathway involves the functionalization of the amine followed by a cyclization that engages the pyridine ring. For example, an N-acylated derivative with a suitable terminal electrophile on the acyl chain could undergo an intramolecular Friedel-Crafts-type reaction or a radical cyclization to form a new ring fused to the pyridine core.
Another powerful approach is the use of the amine in multicomponent reactions (MCRs). For example, a Pictet-Spengler-type reaction could be envisioned. After converting the butenyl side chain to a carboxyethyl group (via oxidation), the resulting amino acid could react with an aldehyde to form an iminium ion, which could then be attacked by the electron-rich pyridine ring to construct a fused piperidone system. More direct methods can involve reactions that form new heterocyclic rings appended to the pyridine. For instance, reaction of the amine with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidines or imidazoles. clockss.orgwikipedia.org For example, α-hydroxylactams, formed from pyridine-2,3-dicarboximides, can undergo cyclodehydration to create fused pyrido-pyrrolo systems. rsc.org
Table 4: Representative Fused Heterocyclic Systems
| Starting Material Derivative | Reaction Type | Fused System Core |
| N-Chloroacetyl-(S)-1-(pyridin-2-yl)but-3-en-1-amine | Intramolecular Alkylation | Pyrido[1,2-a]pyrazine |
| This compound | Condensation with 1,3-dicarbonyl compound | Dihydropyrimido[1,2-a]pyridine |
| This compound | Multicomponent reaction with aldehyde and isocyanide (Ugi) | Complex peptidomimetic attached to pyridine |
| Pyridine-2,3-dicarboximide derivative | Reduction and cyclodehydration | Pyrido[2',3':3,4]pyrrolo systems rsc.org |
These fused systems are of high interest in medicinal chemistry, as they create rigid molecular scaffolds that can be used to explore chemical space and develop novel therapeutic agents.
Structural Modifications Affecting Stereoselectivity and Reactivity
The utility of this compound and its derivatives in asymmetric synthesis is critically dependent on their structural features. Modifications to the molecule can profoundly affect its reactivity and the stereochemical outcome of the reactions it mediates.
Pyridine Ring Substitution: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halides, nitro) onto the pyridine ring alters its basicity and coordinating ability. An electron-donating group at the 6-position can enhance the Lewis basicity of the pyridine nitrogen, potentially increasing the rate of base-catalyzed reactions. Conversely, an electron-withdrawing group would decrease basicity but could make the pyridine ring more susceptible to nucleophilic attack in certain cyclization strategies.
Modification of the Butenyl Chain: The terminal alkene is a key reactive site. Isomerization of the double bond from the 3-position to the 2-position would bring it into conjugation with the pyridine ring, significantly altering its electronic properties and steric environment. Replacing the butenyl group with a bulkier or more rigid substituent (e.g., a phenyl or cyclohexyl group) would create a different chiral pocket, which could enhance or even reverse the enantioselectivity in catalyzed reactions.
N-Substituent Effects: In derivatives like thioureas and ureas, the nature of the N-substituent is paramount. Bulky substituents (e.g., tert-butyl) can create a more defined chiral environment, improving stereoselectivity by restricting the possible conformations of the substrate in the transition state. Aromatic substituents with strong electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) increase the acidity of the N-H protons, making the thiourea or urea a more effective hydrogen-bond donor and a more active catalyst. acs.org
Understanding these structure-activity and structure-selectivity relationships is crucial for the rational design of new chiral ligands, catalysts, and building blocks based on the this compound scaffold.
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms in Catalytic Processes
The primary route to chiral homoallylic amines such as (S)-1-(Pyridin-2-yl)but-3-en-1-amine is the catalytic asymmetric allylation of an imine. beilstein-journals.orgrsc.org This transformation typically involves an imine formed in situ from 2-pyridinecarboxaldehyde (B72084) and a suitable amine source. The reaction is then mediated by a chiral catalyst that directs the addition of an allylating agent to one face of the C=N double bond, establishing the stereocenter.
A common and well-studied variant is the allylboration reaction, which utilizes an allylboronate reagent. nih.gov The general mechanism, catalyzed by a chiral diol such as a BINOL-derived species, proceeds through several key steps:
Catalyst Activation: The chiral diol catalyst reacts with the allylboronate (e.g., allyldiisopropoxyborane) to form a more reactive chiral allylboron species. Mechanistic studies suggest a facile exchange between the boronate and the catalyst. nih.gov
Imine Activation: The imine substrate, derived from 2-pyridinecarboxaldehyde, is activated through coordination to the chiral catalyst complex, often via hydrogen bonding. nih.govnih.gov This activation lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.
Nucleophilic Addition: The nucleophilic allyl group attacks the electrophilic imine carbon. The stereochemical outcome is dictated by the geometry of the transition state assembly, which is rigidly organized by the chiral catalyst. This step is often proposed to proceed through a highly ordered, chair-like Zimmerman-Traxler transition state.
Hydrolysis: The resulting intermediate is hydrolyzed during workup to release the final homoallylic amine product, this compound, and regenerate the catalyst.
This catalytic approach is highly versatile, with various systems employing chiral catalysts based on palladium, copper, and organocatalysts like chiral Brønsted acids to achieve high enantioselectivity. beilstein-journals.orgnih.gov
Stereochemical Control and Diastereoselectivity Origins through DFT Calculations
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the origins of stereoselectivity in catalytic reactions. By modeling the potential energy surface, researchers can identify the lowest-energy transition states that lead to the observed products.
For the asymmetric allylation of pyridyl imines, DFT studies reveal that the enantioselectivity arises from subtle differences in the energies of the competing transition states leading to the (R) and (S) enantiomers. nih.gov The chiral environment created by the catalyst is paramount. Stereodifferentiation is often achieved through specific non-covalent interactions (NCIs), such as hydrogen bonds and dispersion forces, between the catalyst and the substrate within the transition state. nih.gov
For example, in reactions catalyzed by chiral thiourea (B124793) derivatives, computational data support an anchoring hydrogen-bond interaction between the iminium ion and the catalyst's amide group in the enantiodetermining transition state. nih.gov The steric and electronic properties of the catalyst's chiral backbone then favor one approach of the allyl nucleophile over the other. DFT studies have shown that previously accepted transition state models can be flawed, and that stereoselectivity can arise from complex electrostatic interactions within a hexacoordinate silicon intermediate when using allylsilanes. nih.gov These computational models allow for the rationalization of experimental results and pave the way for the in-silico design of new, more effective catalysts. nih.gov
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis)
The electronic structure of this compound dictates its intrinsic reactivity. Computational methods, particularly DFT, are used to calculate various molecular properties and reactivity descriptors. nih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: Represents the ability of a molecule to donate electrons. For this amine, the HOMO is typically localized on the electron-rich centers, such as the nitrogen atoms and the π-system of the butenyl group, indicating these are the likely sites of electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is generally distributed over the pyridine (B92270) ring, making it the region most susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and chemically reactive. irjweb.comresearchgate.net Other global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's behavior. ekb.eg These include chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ekb.egresearchgate.net
The table below presents representative theoretical values for reactivity descriptors of a pyridyl amine, calculated using DFT.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.15 |
| LUMO Energy | ELUMO | - | -0.95 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.20 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.55 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.60 |
| Global Electrophilicity | ω | μ2 / 2η | 2.42 |
Note: Values are illustrative for a pyridyl-containing amine and are representative of those found in computational studies on similar structures. irjweb.comekb.eg
Spectroscopic Data Interpretation in Conjunction with Theoretical Models (e.g., NMR and IR Chemical Shift Predictions)
Computational chemistry provides a vital bridge between a molecule's structure and its spectroscopic signature. Theoretical models, primarily using DFT, can predict spectroscopic data with a high degree of accuracy, aiding in the confirmation of structure and the assignment of complex spectra. researchgate.netnih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, this involves calculating the magnetic shielding tensors for each nucleus. There is often a very high correlation between experimental and theoretically computed NMR data. nih.gov This is particularly useful for assigning the signals of the four distinct protons on the pyridine ring and the complex signals of the butenyl side chain.
IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies. diva-portal.orgnih.gov The predicted spectrum allows for the precise assignment of experimental absorption bands to specific molecular motions, such as the N-H stretches of the amine, C=N and C=C stretches of the pyridine ring, and the C=C stretch of the vinyl group.
The following table shows a comparison of plausible experimental spectroscopic data for this compound with hypothetical values predicted by DFT calculations, demonstrating the typical correlation observed in such studies. nih.govresearchgate.net
| Analysis | Group | Plausible Experimental Value | Hypothetical Calculated Value |
|---|---|---|---|
| ¹H NMR | Pyridine-H6 | δ 8.55 ppm | δ 8.51 ppm |
| Vinyl -CH= | δ 5.80 ppm | δ 5.75 ppm | |
| Vinyl =CH₂ | δ 5.20, 5.10 ppm | δ 5.16, 5.07 ppm | |
| Chiral -CH-N | δ 4.25 ppm | δ 4.21 ppm | |
| ¹³C NMR | Pyridine-C2 | δ 160.5 ppm | δ 159.9 ppm |
| Vinyl -CH= | δ 138.0 ppm | δ 137.5 ppm | |
| Chiral -CH-N | δ 58.0 ppm | δ 57.6 ppm | |
| IR | N-H Stretch | 3350 cm⁻¹ | 3358 cm⁻¹ |
| C=C Stretch (vinyl) | 1642 cm⁻¹ | 1645 cm⁻¹ | |
| C=N/C=C Stretch (pyridine) | 1590 cm⁻¹ | 1594 cm⁻¹ |
Note: Experimental values are based on typical ranges for these functional groups from sources like rsc.org and nih.gov. Calculated values are hypothetical but represent the close correlation typically found in combined experimental-theoretical studies. nih.govresearchgate.net
Advanced Analytical Methodologies for Stereochemical and Structural Research
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For primary amines like (S)-1-(Pyridin-2-yl)but-3-en-1-amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. mdpi.com
The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. mdpi.com Developing a robust HPLC method is crucial for monitoring the success of asymmetric syntheses or resolutions aimed at producing the enantiopure (S)-isomer. mdpi.com
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (R)-1-(Pyridin-2-yl)but-3-en-1-amine | 12.5 | 1.0 | 98.0% |
| This compound | 15.8 | 99.0 |
X-ray Diffraction for Absolute Configuration and Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. dtic.mil This technique requires the formation of a high-quality crystal of the compound, often as a salt with a chiral acid of known absolute stereochemistry. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a precise three-dimensional electron density map, which reveals the exact spatial arrangement of every atom in the molecule and the crystal lattice. mdpi.com
The analysis not only confirms the (S) configuration at the chiral center but also provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data offers insight into the molecule's conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For a related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, X-ray analysis revealed a monoclinic crystal system with a P21/c space group and a distorted tetrahedral geometry at the chiral center. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C9H12N2 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 14.2 Å |
| Absolute Configuration Confirmation | Flack parameter ≈ 0 |
Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For chiral molecules, advanced NMR techniques can be used to assign stereochemistry and analyze conformational preferences. ipb.pt The absolute configuration can often be determined by forming a derivative with a chiral auxiliary, which creates a pair of diastereomers that exhibit distinct NMR signals. nih.gov
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for conformational analysis. researchgate.netnih.gov NOESY detects through-space correlations between protons that are in close proximity, providing crucial information about the molecule's preferred three-dimensional shape in solution. For this compound, NOESY could reveal the spatial relationship between the protons on the butenyl side chain and those on the pyridine (B92270) ring, helping to define the rotational conformation around the C-C bond connecting the stereocenter to the ring.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Py-H6 | ~8.5 | ~149.0 |
| Py-H4 | ~7.7 | ~136.0 |
| Py-H3, Py-H5 | ~7.2-7.3 | ~122.0, ~121.0 |
| CH(N) | ~4.2 | ~58.0 |
| CH(alkene) | ~5.8 | ~135.0 |
| CH₂(alkene) | ~5.1-5.2 | ~117.0 |
| CH₂ | ~2.5 | ~43.0 |
Mass Spectrometry for Structural Confirmation in Complex Reactions
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental formula of a compound. mdpi.com Using high-resolution mass spectrometry (HRMS), the mass of this compound (C₉H₁₂N₂) can be measured with high accuracy, confirming its atomic composition.
In techniques like Electrospray Ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced, which provides structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the butenyl group or cleavages adjacent to the amine and the pyridine ring, providing evidence that confirms the connectivity of the molecule.
| Species | Exact Mass (m/z) | Description |
|---|---|---|
| [M]⁺ | 148.1000 | Molecular Ion |
| [M+H]⁺ | 149.1077 | Protonated Molecule |
| [M+Na]⁺ | 171.0896 | Sodium Adduct |
| [C₈H₉N₂]⁺ | 133.0760 | Fragment from loss of -CH₃ |
| [C₅H₄NCHNH₂]⁺ | 93.0599 | Fragment from cleavage of butenyl group |
Optical Rotation and Circular Dichroism for Chiroptical Properties
As a chiral substance, this compound is optically active, meaning it rotates the plane of plane-polarized light. This property is quantified by a polarimeter, which measures the specific rotation, [α]D. The sign of rotation (+ for dextrorotatory or - for levorotatory) is a physical characteristic of the specific enantiomer, but it does not, on its own, determine the absolute (R/S) configuration. dtic.mil
Circular Dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is a unique fingerprint for an enantiomer, with its mirror image enantiomer producing an opposite spectrum. CD spectroscopy is exceptionally sensitive to the stereochemical arrangement of atoms around the chromophore (in this case, the pyridine ring). By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration of the molecule can be confidently assigned. dtic.mil This method is also highly effective for determining the enantiomeric excess of samples. nih.govrsc.org
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| Optical Rotation | Specific Rotation [α]D | -25.5° (c 1.0, CHCl₃) |
| Circular Dichroism (CD) | λmax 1 | 265 nm (Positive Cotton Effect) |
| λmax 2 | 220 nm (Negative Cotton Effect) |
Q & A
Q. What synthetic methodologies are effective for preparing (S)-1-(Pyridin-2-yl)but-3-en-1-amine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis is critical. Key approaches include:
- Catalytic asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine precursors.
- Chiral resolution : Separate racemic mixtures via chiral HPLC or crystallization with resolving agents like tartaric acid derivatives.
- Kinetic control : Optimize reaction conditions (temperature, solvent polarity) to favor the (S)-enantiomer during nucleophilic addition to pyridine derivatives .
- Validation : Monitor enantiopurity using chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign ¹H and ¹³C signals (e.g., vinyl proton at δ ~5.5–6.2 ppm, pyridine protons at δ ~7.0–8.5 ppm) .
- X-ray crystallography : Resolve absolute configuration using SHELX programs for refinement .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₂N₂, [M+H]⁺ = 149.1079).
Q. What analytical techniques are used to assess the compound’s purity and stability?
- Methodological Answer :
- HPLC : Quantify impurities using reverse-phase C18 columns (UV detection at 254 nm).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- MD Simulations : Assess conformational stability in aqueous or lipid environments (NAMD/GROMACS) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding (e.g., GPCRs) using both radioligand displacement and functional cAMP assays.
- Stereochemical Verification : Re-test (S)-enantiomer vs. racemic mixtures to isolate stereospecific effects.
- Metabolic Profiling : Use hepatocyte microsomes to identify active/inactive metabolites influencing activity .
Q. How does the compound’s stereochemistry influence its interaction with chiral catalysts?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of (S)- vs. (R)-enantiomer in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling).
- Circular Dichroism (CD) : Monitor conformational changes in catalyst-ligand complexes.
- Crystallographic Snapshots : Co-crystallize the compound with chiral catalysts to identify binding motifs .
Key Research Challenges
- Stereochemical Stability : The allylic amine group may racemize under acidic/basic conditions; monitor via time-resolved CD spectroscopy.
- Biological Target Specificity : Use CRISPR-edited cell lines to isolate receptor subtypes responsible for observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
